Threefold Prolongation of Terminal Elimination Half-Life in Humans vs. Vecuronium
In a direct head-to-head study in 12 healthy human volunteers, 3-desacetylvecuronium demonstrated a significantly extended terminal elimination half-life of 116 minutes (range 44-672) compared to 34 minutes (range 25-61) for its parent compound, vecuronium [1]. This represents a 3.4-fold prolongation in median half-life.
| Evidence Dimension | Terminal Elimination Half-Life (min) |
|---|---|
| Target Compound Data | 116 (44-672) min |
| Comparator Or Baseline | Vecuronium: 34 (25-61) min |
| Quantified Difference | 3.4-fold longer half-life (P < 0.05) |
| Conditions | Healthy human volunteers (n=12), intravenous administration, plasma concentration measured via capillary gas chromatography |
Why This Matters
This difference directly informs the risk of drug accumulation and prolonged effect, making 3-desacetylvecuronium a critical analyte for therapeutic drug monitoring (TDM) studies and a key compound for investigating prolonged neuromuscular blockade.
- [1] Caldwell JE, Szenohradszky J, Segredo V, Wright PM, McLoughlin C, Sharma ML, Gruenke LD, Fisher DM, Miller RD. The pharmacodynamics and pharmacokinetics of the metabolite 3-desacetylvecuronium (ORG 7268) and its parent compound, vecuronium, in human volunteers. J Pharmacol Exp Ther. 1994;270(3):1216-1222. View Source
